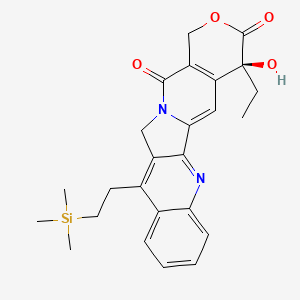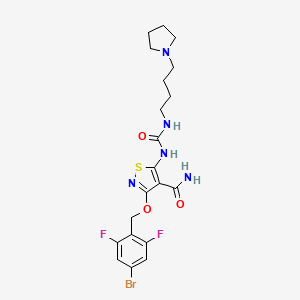
Azd-1152hqpa
Descripción general
Descripción
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide, also known as Barasertib, is a potent and selective inhibitor of Aurora kinase B. This compound is derived from the rapid phosphatase-mediated cleavage of its precursor, AZD1152, in serum following parenteral administration. 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide has demonstrated significant anti-tumor activity against a range of tumor cell lines, including those of leukemic acute myeloid leukemia origin .
Aplicaciones Científicas De Investigación
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide has a wide range of scientific research applications:
Cancer Treatment: It has been investigated for its potential role in treating various types of cancer, including colon, breast, lung, and high-grade sarcomas. .
Treatment of Cisplatin-Resistant Ovarian Carcinoma: Research has shown that 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide can inhibit ovarian cancer cell proliferation and induce apoptosis, either alone or in combination with cisplatin.
Mecanismo De Acción
Target of Action
AZD-1152-HQPA, also known as Barasertib, is a highly potent and selective inhibitor of Aurora B kinase . Aurora B kinase plays a crucial role in chromosome alignment, segregation, and cytokinesis during mitosis . The compound has a high specificity against Aurora B (Ki, 0.36nmol/L) compared with Aurora A (Ki, 1.369nmol/L), and it shows high selectivity versus a panel of 50 other kinases .
Mode of Action
AZD-1152-HQPA interacts with its target, Aurora B kinase, by inhibiting its activity. This inhibition leads to chromosome misalignment, prevention of cell division, reduction of cell viability, and induction of apoptosis . The compound is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor and is converted rapidly to the active AZD1152-HQPA in plasma .
Biochemical Pathways
The primary biochemical pathway affected by AZD-1152-HQPA is the Aurora B kinase pathway. By inhibiting Aurora B kinase, AZD-1152-HQPA disrupts the normal process of mitosis, leading to chromosome misalignment and prevention of cell division . This disruption of the cell cycle can lead to cell death, or apoptosis .
Pharmacokinetics
AZD-1152-HQPA is a prodrug that is rapidly converted to the active form in plasma . The pharmacokinetics of AZD-1152-HQPA are characterized by dose-dependent exposure . Detailed pharmacokinetic analysis is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AZD-1152-HQPA.
Result of Action
The inhibition of Aurora B kinase by AZD-1152-HQPA results in a series of cellular changes. These include chromosome misalignment, prevention of cell division, reduction of cell viability, and induction of apoptosis . In preclinical studies, AZD-1152-HQPA has shown potent inhibition of the growth of human colon, lung, and hematologic tumor xenografts .
Action Environment
The action of AZD-1152-HQPA can be influenced by various environmental factors. For instance, the compound’s conversion from a prodrug to its active form occurs in plasma , suggesting that factors affecting plasma composition could potentially influence the drug’s action.
Métodos De Preparación
The synthesis of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide involves the preparation of its precursor, AZD1152, which is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor. The conversion to the active 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide occurs rapidly in plasma. The solubility of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide in DMSO is greater than 10 mM, and it can be stored below -20°C for several months .
Análisis De Reacciones Químicas
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide undergoes several types of chemical reactions, primarily focusing on its role as an inhibitor of Aurora kinase B. It disrupts spindle checkpoint functions and chromosome alignment, resulting in the inhibition of cytokinesis followed by apoptosis. The compound is known to inhibit the proliferation of hematopoietic malignant cells .
Comparación Con Compuestos Similares
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide is unique in its high selectivity and potency as an Aurora kinase B inhibitor. Similar compounds include:
VX-680: A pan-Aurora kinase inhibitor with activity against Aurora A, B, and C kinases.
MLN8237: A selective Aurora A kinase inhibitor.
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide stands out due to its high specificity for Aurora kinase B and its significant anti-tumor activity .
Propiedades
IUPAC Name |
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(36)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3,(H,30,36)(H2,28,29,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZOGCMHVIGURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222584 | |
| Record name | AZD-1152HQPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722544-51-6 | |
| Record name | AZD-2811 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722544516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1152HQPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFOSBARASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29P8LWS24N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














